![molecular formula C10H15NS B14331225 N-[(4-Methylphenyl)sulfanyl]propan-2-amine CAS No. 111698-29-4](/img/structure/B14331225.png)
N-[(4-Methylphenyl)sulfanyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylphenyl)sulfanyl]propan-2-amine: is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a 4-methylphenyl ring, which is further connected to a propan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of 4-methylphenylsulfanylpropanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-[(4-Methylphenyl)sulfanyl]propan-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted amines.
Applications De Recherche Scientifique
N-[(4-Methylphenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4-Methylphenyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-[(4-Methylphenyl)sulfanyl]ethanamine: Similar structure but with an ethyl group instead of a propyl group.
N-[(4-Methylphenyl)sulfanyl]butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: N-[(4-Methylphenyl)sulfanyl]propan-2-amine is unique due to its specific combination of a sulfanyl group and a propan-2-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
111698-29-4 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-12-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
Clé InChI |
BSBWRUGWQOGXGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


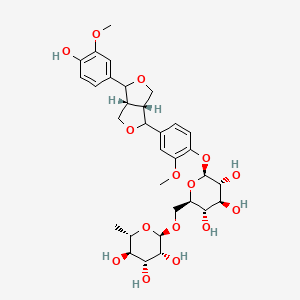
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
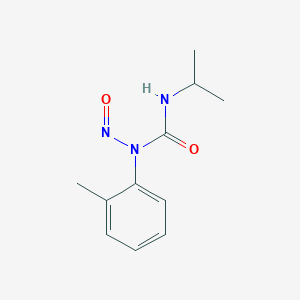
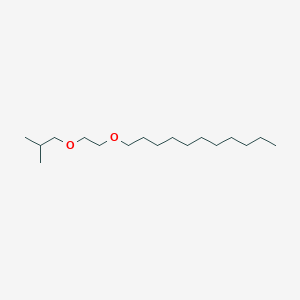
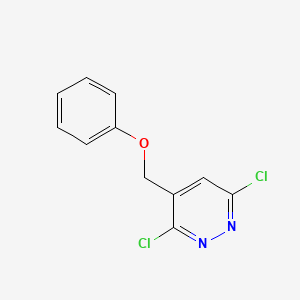
silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

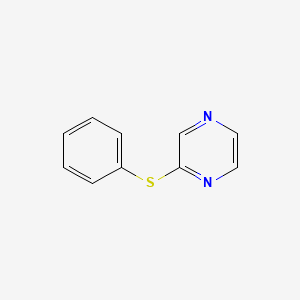
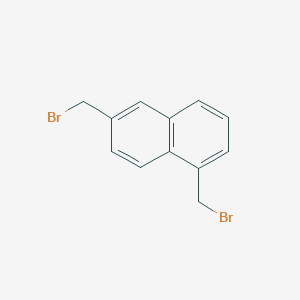
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
